2-Bromo-1-(2,5-dimethylphenyl)ethanone

Catalog No.
S686150
CAS No.
75840-13-0
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(2,5-dimethylphenyl)ethanone

CAS Number

75840-13-0

Product Name

2-Bromo-1-(2,5-dimethylphenyl)ethanone

IUPAC Name

2-bromo-1-(2,5-dimethylphenyl)ethanone

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3

InChI Key

RNNKPAIUSINHSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CBr

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CBr

The exact mass of the compound 2-Bromo-1-(2,5-dimethylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Use in Early Discovery Research

Use in Synthesis of Imidazole Containing Compounds

Use in Synthesis of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones

Use in Psychoactive Substances

Use in Chemical Collections

Use in Gas Chromatography

2-Bromo-1-(2,5-dimethylphenyl)ethanone, with the molecular formula C10H11BrO and a molecular weight of approximately 227.1 g/mol, is a brominated ketone that features a phenyl group substituted with two methyl groups at the 2 and 5 positions. This compound is characterized by its reactivity due to the presence of the bromine atom, which can participate in various

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the electron-donating nature of the methyl groups.

The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be achieved through several methods:

  • Bromination of Acetophenone Derivatives: This method involves the bromination of 1-(2,5-dimethylphenyl)ethanone using bromine in an appropriate solvent.
  • Friedel-Crafts Acylation: The compound can also be synthesized via Friedel-Crafts acylation by reacting 2,5-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst followed by bromination.
  • Halogen Exchange Reactions: This involves replacing another halogen (like chlorine) in a related compound with bromine under suitable conditions .

2-Bromo-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:

  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Biochemical Research: The compound is utilized in proteomics and other biochemical studies due to its reactive nature .
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications against various diseases.

Interaction studies involving 2-Bromo-1-(2,5-dimethylphenyl)ethanone focus on its reactivity with biological molecules. For instance:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal its potential as a drug candidate.
  • Enzyme Inhibition: Studies may also assess its ability to inhibit specific enzymes, contributing to its evaluation in drug development contexts .

Several compounds share structural similarities with 2-Bromo-1-(2,5-dimethylphenyl)ethanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-1-(3,5-dimethylphenyl)ethanoneC10H11BrOSimilar structure; different position of methyl groups
2-Bromo-1-(4-methylphenyl)ethanoneC10H11BrOContains a single methyl group on the phenyl ring
4-BromoacetophenoneC8H8BrOLacks methyl substitutions but has similar reactivity
2-Bromo-1-(2,4-dimethylphenyl)ethanoneC10H11BrODifferent methyl substitution pattern on the phenyl ring

Uniqueness

The uniqueness of 2-Bromo-1-(2,5-dimethylphenyl)ethanone lies in its specific arrangement of substituents on the phenyl ring and its potential biological activity stemming from this configuration. The presence of two methyl groups at the 2 and 5 positions enhances steric effects and electronic properties compared to other similar compounds, potentially influencing its reactivity and interactions in biological systems .

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one

Dates

Last modified: 08-15-2023

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